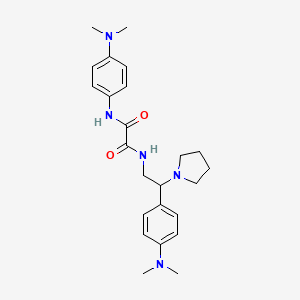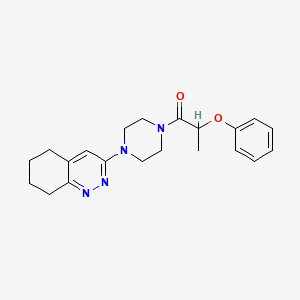![molecular formula C17H13FN2OS2 B2504190 3-{[(4-fluorophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one CAS No. 477855-97-3](/img/structure/B2504190.png)
3-{[(4-fluorophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 3-{[(4-fluorophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one is a derivative of quinazolinone, a class of compounds known for their diverse pharmacological activities. The presence of a 4-fluorophenyl group and a thiazolo ring suggests potential biological activity, which could be explored for various therapeutic applications.
Synthesis Analysis
The synthesis of related quinazolinone derivatives involves efficient routes such as sulphur arylation reactions and S-arylation methods . These methods are characterized by simple procedures, high conversion rates, and short reaction times. The starting materials and reagents used in these syntheses are typically accessible, making the process feasible for laboratory preparation.
Molecular Structure Analysis
The molecular structures of similar quinazolinone derivatives have been elucidated using techniques such as Raman analysis, nuclear magnetic resonance (NMR), and X-ray crystallography . These compounds crystallize in different systems, such as monoclinic and orthorhombic, with specific space groups and unit cell parameters. The non-hydrogen atoms in these structures are refined anisotropically, and hydrogen atoms are placed theoretically .
Chemical Reactions Analysis
Quinazolinone derivatives exhibit various chemical reactions, including interactions with enzymes such as tyrosinase . These interactions can lead to the inhibition of enzyme activity, which is significant in the context of developing inhibitors for conditions like hyperpigmentation. The inhibitory activity is often quantified using IC50 values, and the mode of inhibition can be determined through kinetic studies .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolinone derivatives are characterized by their empirical formulas, crystal systems, and space groups . The compounds' stability can be inferred from their melting points, and their solubility can be relevant for biological activity. The electrostatic potential surfaces (ESP) derived from density functional theory (DFT) methods provide insights into the electron distribution within the molecule, which is crucial for understanding reactivity and interactions with biological targets .
Relevant Case Studies
Case studies involving quinazolinone derivatives have demonstrated their potential as antibacterial agents and enzyme inhibitors . For instance, some derivatives have been evaluated against bacterial strains, showing promising antibacterial activity. Additionally, certain quinazolinone compounds have been identified as novel tyrosinase inhibitors, which could be further studied for the development of hyperpigmentation drugs . Another study highlighted the H1-antihistaminic activity of triazoloquinazolinone derivatives, suggesting the therapeutic potential of quinazolinone scaffolds in allergy treatment .
Applications De Recherche Scientifique
Synthesis and Characterization
- Synthesis Techniques : Research has explored various synthesis techniques for derivatives of this compound. For instance, Kut et al. (2020) discussed the synthesis of functionalized 2,3-Dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one via intramolecular electrophilic cyclization (Kut, Onysko, & Lendel, 2020).
- Chemical Properties : Another study by Kut et al. (2022) focused on the synthesis of thiazoloquinazolinaryltellurid, showcasing the chemical properties and potential applications of these compounds (Kut, Kut, Onysko, & Lendel, 2022).
Biological and Antimicrobial Activities
- Antimicrobial Activities : Alagarsamy et al. (2016) synthesized a series of derivatives and screened them for their antimicrobial activity, identifying several compounds with significant potential (Alagarsamy, Appani, Sulthana, Narendar, & Solomon, 2016).
- Anti-Tubercular Agents : Nagaladinne et al. (2020) conducted synthesis, characterization, and docking studies of N-Methyl-2, 3-Dihydro Quinazolin-4-Ones Linked 1,3-Thiazole Hybrids as potent anti-tubercular agents (Nagaladinne, Hindustan, & Nayakanti, 2020).
Pharmacological Evaluation
- Potential Alpha1-Adrenoceptor Antagonists : Chern et al. (1998) evaluated a series of derivatives as potential alpha1-adrenoceptor antagonists, indicating their potential in treating related conditions (Chern, Tao, Wang, Gutcait, Liu, Yen, Chien, & Rong, 1998).
- Anti-Inflammatory Agents : Manivannan & Chaturvedi (2012) explored the synthesis and docking of non-steroidal anti-inflammatory agents using these derivatives, highlighting their potential in this area (Manivannan & Chaturvedi, 2012).
Propriétés
IUPAC Name |
3-[(4-fluorophenyl)sulfanylmethyl]-2,3-dihydro-[1,3]thiazolo[2,3-b]quinazolin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2OS2/c18-11-5-7-13(8-6-11)22-9-12-10-23-17-19-15-4-2-1-3-14(15)16(21)20(12)17/h1-8,12H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJNIYDOCQPEBAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N2C(=O)C3=CC=CC=C3N=C2S1)CSC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>51.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24820719 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-{[(4-fluorophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[[5-[2-(cyclohexylamino)-2-oxidanylidene-ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2504108.png)


![methyl (8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate](/img/structure/B2504112.png)
![2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}-3-(3,4-dimethylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2504116.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(5-chloro-2-methoxyphenyl)oxalamide](/img/structure/B2504117.png)
![6-(3-Methoxyphenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2504118.png)
![N-(1-cyanopropyl)-3-(methylsulfanyl)imidazo[1,5-a]pyridine-1-carboxamide](/img/structure/B2504122.png)
![N-(6-(methylthio)benzo[d]thiazol-2-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2504125.png)

![Methyl 3-[(3-aminopyridin-2-yl)sulfanyl]propanoate](/img/structure/B2504128.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)tetrahydrofuran-3-carboxamide](/img/structure/B2504129.png)
![2-(pyrrolidin-1-ylcarbonyl)-4-[3-(trifluoromethoxy)phenyl]-4H-1,4-benzothiazine 1,1-dioxide](/img/structure/B2504130.png)